

Application Notes and Protocols for RBP4-TTR Interaction Assays

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Compound of Interest

Compound Name: *RBP4 ligand-1*

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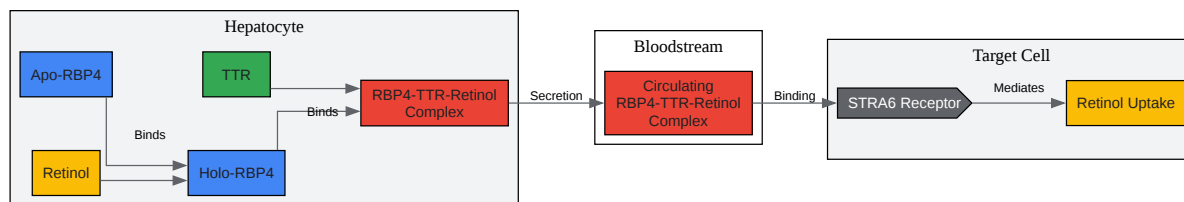
Introduction

Retinol-binding protein 4 (RBP4) is the primary transporter of retinol (Vitamin A) in the bloodstream. In circulation, holo-RBP4 (RBP4 bound to retinol) forms a complex with transthyretin (TTR). This interaction is crucial for preventing the renal filtration of the low molecular weight RBP4, thereby extending its half-life and ensuring the systemic delivery of retinol to target tissues.[1][2] The formation of the RBP4-TTR complex is dependent on the presence of retinol, as apo-RBP4 (RBP4 without retinol) has a poor affinity for TTR.[3] Dysregulation of the RBP4-TTR interaction has been implicated in various metabolic diseases, making it a significant area of research and a potential target for therapeutic intervention.

These application notes provide detailed protocols for three key in vitro assays used to study the RBP4-TTR interaction: Homogeneous Time-Resolved Fluorescence (HTRF), Surface Plasmon Resonance (SPR), and Co-Immunoprecipitation (Co-IP).

RBP4-TTR Signaling Pathway

The formation of the circulating RBP4-TTR-retinol complex is a critical step in retinol transport. The pathway begins with the binding of retinol within the hydrophobic pocket of RBP4. This binding induces a conformational change in RBP4, which then allows it to interact with TTR. The resulting ternary complex is stabilized and circulates in the plasma to deliver retinol to target cells via specific receptors like STRA6.



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RBP4-TTR-Retinol complex formation and transport pathway.

Quantitative Data Summary

The following table summarizes key quantitative data for the RBP4-TTR interaction and inhibitors that disrupt this complex. This data is essential for assay development and for comparing the potency of potential therapeutic compounds.

Assay Type	Ligand/Inhibitor	Target	Parameter	Value	Reference(s)
TR-FRET	Retinol	RBP4-TTR Interaction	EC50	308 nM	[3]
TR-FRET	A1120	RBP4-TTR Interaction	IC50	155 nM	[3]
TR-FRET	Fenretinide	RBP4-TTR Interaction	IC50	4.5 μ M	[3]
SPA	A1120	RBP4	IC50	80.0 nM	[4]
HTRF	(\pm)-44	RBP4-TTR Interaction	IC50	0.25 μ M	[4]
FP	(\pm)-44	TTR	IC50	2.85 μ M	[4]
Fluorometric Titration	Retinol	RBP	Kd	70 nM	[1]

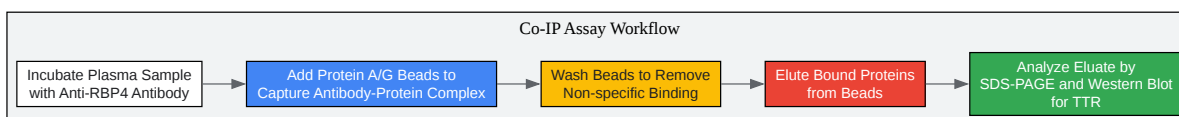
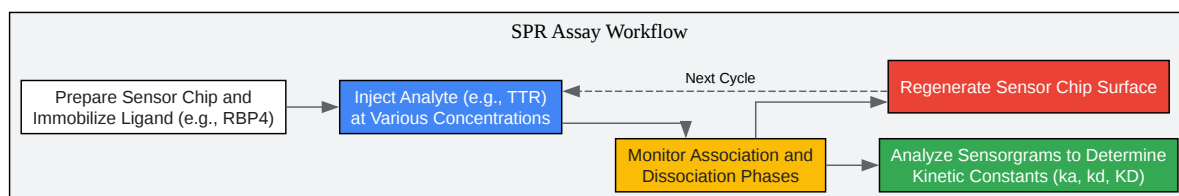
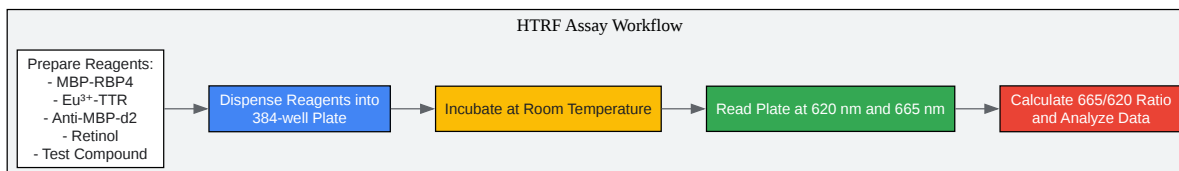
SPA: Scintillation Proximity Assay; FP: Fluorescence Polarization.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay measures the interaction between RBP4 and TTR by detecting the fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore. The interaction is retinol-dependent.[\[5\]](#)

Workflow:



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